
Fmoc-N-PEG23-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-PEG23-acid: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic polyethylene glycol spacer, which enhances solubility in aqueous media. The compound is widely used in chemical and biological research due to its versatility and effectiveness in linking molecules for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-PEG23-acid involves the protection of the amine group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the introduction of a terminal carboxylic acid. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of polyethylene glycol units and the Fmoc-protected amine, followed by deprotection and purification processes to ensure high purity and yield .
化学反应分析
Types of Reactions: Fmoc-N-PEG23-acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using reagents such as piperidine or diethylamine.
Amide Bond Formation: Reaction of the terminal carboxylic acid with primary amines in the presence of EDC or DCC to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine, diethylamine, or morpholine in a basic environment.
Amide Bond Formation: EDC or DCC as activators, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: Free amine.
Amide Bond Formation: Amide-linked conjugates.
科学研究应用
Chemistry: Fmoc-N-PEG23-acid is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is employed to create linkers that facilitate the degradation of target proteins via the ubiquitin-proteasome system. This approach is used to investigate protein interactions and cellular pathways .
Medicine: The compound’s role in PROTAC synthesis has significant implications for drug discovery and development. By targeting disease-causing proteins for degradation, this compound-based PROTACs offer a novel therapeutic strategy for treating various diseases, including cancer and neurodegenerative disorders .
Industry: this compound is utilized in the production of advanced materials and bioconjugates, contributing to the development of innovative products in biotechnology and pharmaceuticals .
作用机制
Mechanism: Fmoc-N-PEG23-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways: The primary molecular targets are the E3 ubiquitin ligase and the target protein. The pathway involved is the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
相似化合物的比较
Fmoc-N-PEG12-acid: A shorter polyethylene glycol-based linker with similar properties but reduced solubility and flexibility.
Fmoc-N-PEG24-acid: A slightly longer polyethylene glycol-based linker with comparable solubility and flexibility
Uniqueness: Fmoc-N-PEG23-acid is unique due to its optimal length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC synthesis. Its hydrophilic nature and ability to form stable amide bonds further enhance its utility in various applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H109NO27/c66-63(67)9-11-69-13-15-71-17-19-73-21-23-75-25-27-77-29-31-79-33-35-81-37-39-83-41-43-85-45-47-87-49-51-89-53-55-91-56-54-90-52-50-88-48-46-86-44-42-84-40-38-82-36-34-80-32-30-78-28-26-76-24-22-74-20-18-72-16-14-70-12-10-65-64(68)92-57-62-60-7-3-1-5-58(60)59-6-2-4-8-61(59)62/h1-8,62H,9-57H2,(H,65,68)(H,66,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZCRUTYKDCBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H109NO27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
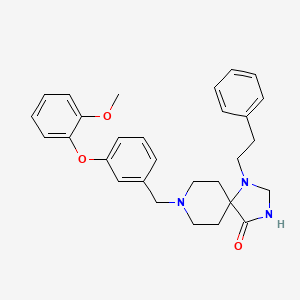
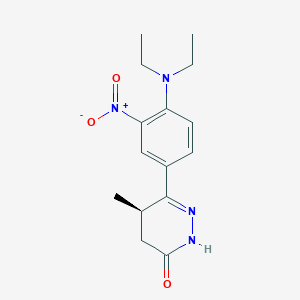
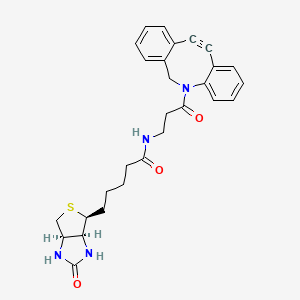
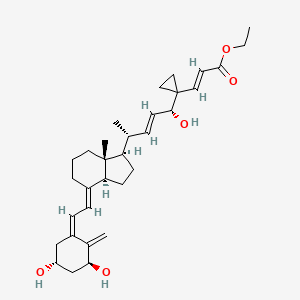

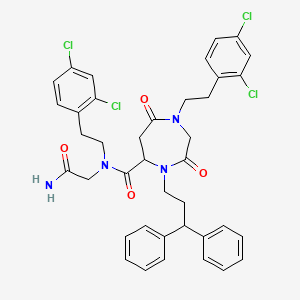
![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)
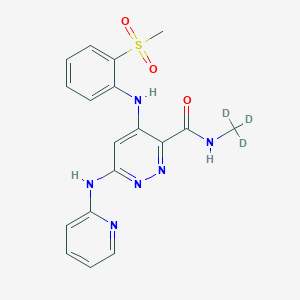
![6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8106001.png)
![6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B8106008.png)
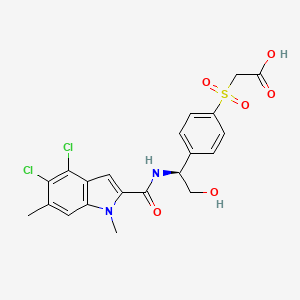
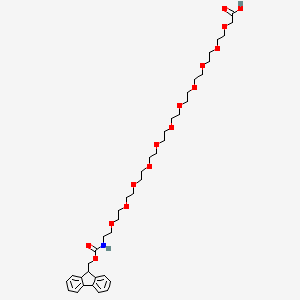

![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
